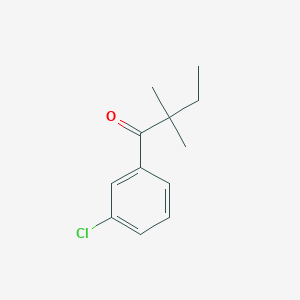

3'-Chloro-2,2-dimethylbutyrophenone

Description

The compound features a chlorine substituent at the 3'-position of the phenyl ring and two methyl groups at the 2- and 2'-positions of the adjacent carbons in the propyl chain. This structural arrangement confers unique physicochemical properties, such as moderate polarity and enhanced steric hindrance, which influence its reactivity and applications in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

1-(3-chlorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISXPNAHSIOGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642432 | |

| Record name | 1-(3-Chlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-40-7 | |

| Record name | 1-(3-Chlorophenyl)-2,2-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2,2-dimethylbutyrophenone typically involves the chlorination of 2,2-dimethylbutyrophenone. One common method is the Friedel-Crafts acylation reaction, where 2,2-dimethylbutyrophenone is reacted with thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

Industrial Production Methods: Industrial production of 3’-Chloro-2,2-dimethylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst. For example, nucleophilic substitution with sodium methoxide (NaOCH3) can yield methoxy derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt), polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Methoxy or ethoxy derivatives.

Scientific Research Applications

Chemistry: 3’-Chloro-2,2-dimethylbutyrophenone is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and pathways.

Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated phenones on biological systems. It is also investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, 3’-Chloro-2,2-dimethylbutyrophenone is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique structural properties make it valuable in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3’-Chloro-2,2-dimethylbutyrophenone involves its interaction with various molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. In reduction reactions, the ketone group is reduced to an alcohol, altering the compound’s chemical properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3'-chloro-2,2-dimethylbutyrophenone with structurally related chlorinated aromatic ketones:

Key Observations:

- Steric Hindrance: The 2,2-dimethyl groups in the target compound reduce conformational flexibility, which may limit accessibility in catalytic processes compared to analogues like 2',6'-dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, where the dioxane ring provides rigidity .

- Biological Activity: Bromine substitution (e.g., 3'-bromo-5'-chloro-2'-hydroxyacetophenone) correlates with potent antibacterial properties, while hydroxyl groups (e.g., 2'-hydroxyacetophenone derivatives) improve solubility and bioavailability .

Physicochemical Properties

- Melting Points: Chlorinated derivatives generally exhibit higher melting points than non-halogenated analogues. For example, 3'-bromo-5'-chloro-2'-hydroxyacetophenone melts at 100–103°C, whereas hydroxyl-free analogues (e.g., 2',6'-dichloro derivatives) remain liquids or low-melting solids at room temperature .

- Solubility: The presence of polar substituents (e.g., hydroxyl groups) significantly improves aqueous solubility. For instance, 2-bromo-5'-chloro-2'-hydroxyacetophenone is more soluble in polar solvents than the target compound, which lacks hydroxyl groups .

Biological Activity

3'-Chloro-2,2-dimethylbutyrophenone is a synthetic organic compound notable for its biological activities, particularly in pharmacological and biochemical research. This article examines its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C12H15ClO

- Molecular Weight : 224.70 g/mol

- CAS Number : 898765-34-9

The compound features a chlorinated butyrophenone structure, which influences its reactivity and biological interactions. The presence of the chlorine atom is significant in modulating the compound’s affinity for various biological targets.

This compound interacts with specific molecular targets such as enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing physiological responses.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in metabolic processes. For instance:

- Case Study 1 : A study demonstrated that this compound inhibits the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The inhibition was measured using spectrophotometric methods, showing a dose-dependent response.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This inhibition suggests potential applications in treating conditions related to cholinergic dysfunctions.

Receptor Binding Affinity

In addition to enzyme inhibition, the compound has been investigated for its binding affinity to G-protein coupled receptors (GPCRs):

- Case Study 2 : In vitro assays revealed that this compound binds selectively to the melanin-concentrating hormone receptor (MCH1). Binding studies indicated a moderate affinity with an IC50 value of approximately 150 nM.

Therapeutic Applications

The biological activities of this compound have led to investigations into its therapeutic potential:

- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems.

- Weight Management : Given its interaction with MCH1 receptors, it is being explored for applications in obesity management.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3'-Bromo-2,2-dimethylbutyrophenone | Bromine instead of chlorine | Stronger enzyme inhibition |

| 3'-Fluoro-2,2-dimethylbutyrophenone | Fluorine substituent | Enhanced receptor binding |

| This compound | Chlorine substituent | Moderate enzyme inhibition and receptor modulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.